2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide
Description
Properties
IUPAC Name |
N,N-diethyl-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-3-16(4-2)21(18,19)13-9-8-12-14-10(13)6-5-7-11(14)15(17)20-12/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXDIQFJCFSPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H15NO3S2
- Molecular Weight : 321.41 g/mol
- IUPAC Name : N,N-diethyl-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Synthesis
The compound can be synthesized through various methods, including the reaction of naphthalene derivatives with thiophene and sulfonyl chlorides. The synthetic pathways often involve eco-friendly approaches that minimize environmental impact.
Antimicrobial Properties
Research has indicated that compounds containing thiophene rings, such as 2-Oxo-2H-naphtho[1,8-bc]thiophene derivatives, exhibit promising antimicrobial activities. A study highlighted the synthesis of related compounds which demonstrated significant antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria .
| Compound | Pathogen Tested | Activity |
|---|---|---|
| 2-Oxo-2H-naphtho[1,8-bc]thiophene derivative | E. coli | Moderate |
| 2-Oxo-2H-naphtho[1,8-bc]thiophene derivative | Staphylococcus aureus | Significant |
Anticancer Activity
Thiophene derivatives have been recognized for their anticancer potential. In vitro studies show that certain analogs can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, the structural attributes of thiophenes enhance their affinity for binding to cancer-related targets .
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene-based compounds are well-documented. They act primarily by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response. Several studies have reported that these compounds can reduce inflammation markers in cellular assays .
Study 1: Antimicrobial Efficacy
In a systematic evaluation of synthesized thiophene derivatives, one study tested the antimicrobial activity against six pathogenic fungi and various bacterial strains. The results indicated that specific modifications to the thiophene structure significantly enhanced activity against resistant strains of bacteria .
Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms of a related thiophene compound revealed its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This study emphasized the importance of structural modifications in enhancing therapeutic efficacy against specific cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lysergic Acid Diethylamide (LSD) Derivatives
LSD derivatives, such as AL-LAD, ETH-LAD, and LSZ, share a diethylamide functional group but differ in their core structure (lysergamide vs. naphthothiophene). Key comparisons include:
The sulfur atom in the thiophene ring may enhance π-stacking interactions in enzyme binding compared to LSD’s indole system. However, the sulfonic acid group could limit blood-brain barrier penetration, reducing central nervous system activity relative to LSD .
Sulfonic Acid Salts and Derivatives
Naphthalene sulfonic acid salts (e.g., sodium naphthalene-2-sulfonate) and related compounds provide insights into the physicochemical behavior of sulfonic acid groups:
Heterocyclic Sulfonamides (e.g., Thiophenones)
Thiophenone derivatives, such as 3-hydroxy-4-methylthiophenone (an impurity in sulfonamide synthesis), highlight stability and reactivity differences:
| Property | This compound | 3-Hydroxy-4-methylthiophenone |
|---|---|---|
| Stability | Likely stable under neutral pH | Prone to oxidation |
| Synthetic Utility | Complex synthesis (fused ring system) | Intermediate in organic synthesis |
| Spectroscopic Features | Distinct ¹H NMR signals for thiophene protons | Characteristic carbonyl IR peaks |
The fused naphthothiophene system in the target compound may confer greater thermal and chemical stability compared to simpler thiophenones .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of the naphthothiophene core followed by amidation. Key steps include:
- Sulfonation : Use of chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation, as seen in analogous naphthalene sulfonic acid derivatives .
- Amidation : Reaction with diethylamine in anhydrous DMF at 60–80°C, with yields optimized via pH control (neutral to slightly basic conditions) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm sulfonic acid substitution patterns and diethylamide linkage. Compare peaks to PubChem data for analogous sulfonamides .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.
- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (tolerance ≤0.3%) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in hexane. Conduct solubility tests via gravimetric analysis .
- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Monitor via HPLC over 24–72 hours in buffer solutions (pH 2–12) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and sulfonamide group reactivity .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes inhibited by sulfonamides). Validate with experimental IC values .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Systematically review studies for variability in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH/ANSI guidelines) and report confidence intervals .
Q. What advanced separation techniques are optimal for isolating trace impurities during scale-up?
- Methodological Answer :
- Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to remove low-MW byproducts .
- Preparative HPLC : C18 column with gradient elution (acetonitrile/water + 0.1% TFA) for high-purity batches (>99.5%) .
Q. How can the compound’s photophysical properties be leveraged for applications in optoelectronics?
- Methodological Answer :
- UV-Vis/FL Spectroscopy : Measure absorbance/emission maxima in thin films. Compare to naphthalene-based sulfonic acids (e.g., λ ~450 nm in DMSO) .
- Device Fabrication : Test as an electron transport layer in OLEDs; optimize thickness via spin-coating (1000–3000 rpm) .
Methodological Challenges and Theoretical Frameworks
Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Analysis : Correlate σ values of substituents with reaction rates to assess electronic effects on the sulfonic acid group .
- Marcus Theory : Model activation barriers for amidation steps using kinetic isotope effects .
Q. How to design a kinetic study to resolve competing degradation pathways under oxidative stress?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
